molecular formula C8H8BrNO3 B176696 Methyl 3-amino-5-bromo-2-hydroxybenzoate CAS No. 141761-82-2

Methyl 3-amino-5-bromo-2-hydroxybenzoate

Cat. No.: B176696
CAS No.: 141761-82-2
M. Wt: 246.06 g/mol
InChI Key: OLJRJOTYBRIVQN-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-bromo-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is also known by other names such as “Methyl 3-amino-5-bromosalicylate”, “2-Amino-4-bromo-6-(methoxycarbonyl)phenol”, and "5-Bromo-2-hydroxy-3-(methoxycarbonyl)aniline" .


Molecular Structure Analysis

The IUPAC name of this compound is “this compound” and its InChI code is "1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3" . This information can be used to draw the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a boiling point of 105-107°C .

Scientific Research Applications

Synthesis of Derivatives

Methyl 3-amino-5-bromo-2-hydroxybenzoate is involved in the synthesis of various chemical compounds. Cavill (1945) discusses the preparation of derivatives of 4-hydroxybenzoic acid, including 3-amino and 3-bromo-5-amino substitution products, highlighting its role in producing a wide range of chemical entities (Cavill, 1945).

Photodynamic Therapy Application

Pişkin, Canpolat, and Öztürk (2020) describe the synthesis of a new zinc phthalocyanine derivative using a compound structurally similar to this compound. This compound shows potential for use in photodynamic therapy, a treatment method for cancer, due to its high singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antibiotic Biosynthesis Research

Becker (1984) highlights the role of methyl 3-amino-5-hydroxybenzoate in the study of antibiotic biosynthesis, noting its use in preparing chlorinated analogues for this research (Becker, 1984).

Fluorescent Sensor for Metal Ion Detection

Ye et al. (2014) discuss a chemosensor based on a derivative of methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate for detecting aluminum ions. This sensor is highly selective and sensitive, demonstrating the compound's application in developing materials for detecting specific metal ions (Ye et al., 2014).

Synthesis of Anti-Cancer Drugs

Sheng-li (2004) details the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in creating anti-cancer drugs, starting from a compound structurally related to this compound (Sheng-li, 2004).

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It can cause eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Methyl 3-amino-5-bromo-2-hydroxybenzoate, also known as Methyl 3-amino-5-bromo-2-hydroxybenzenecarboxylate, is a chemical compound with the molecular weight of 246.06 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Properties

IUPAC Name

methyl 3-amino-5-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJRJOTYBRIVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576547
Record name Methyl 3-amino-5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141761-82-2
Record name Methyl 3-amino-5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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